molecular formula C22H24N2O2 B7699759 N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide

Cat. No. B7699759
M. Wt: 348.4 g/mol
InChI Key: ALYYNQRUNLNXEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide, also known as HMN-214, is a small molecule drug that has shown potential in the treatment of various cancers. HMN-214 is a derivative of a naturally occurring compound, quinoline, which has been extensively studied for its antitumor properties.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide involves the inhibition of tubulin polymerization, which is essential for cell division. The drug binds to the colchicine binding site on tubulin, preventing the formation of microtubules, and causing cell cycle arrest and apoptosis. This compound has also been found to inhibit the activity of vascular endothelial growth factor receptor 2 (VEGFR-2), which is involved in angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in various cancer cell lines and animal models. The drug has been found to inhibit tumor growth and metastasis in preclinical studies. This compound has also been shown to have low toxicity and good pharmacokinetic properties in animal models.

Advantages and Limitations for Lab Experiments

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide has several advantages for lab experiments, including its potent antitumor activity, low toxicity, and good pharmacokinetic properties. However, the drug has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo. This compound also has a relatively short half-life, which may limit its efficacy in some cancer types.

Future Directions

There are several future directions for the development of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide. One area of research is the optimization of the drug's chemical structure to improve its solubility and pharmacokinetic properties. Another area of research is the identification of biomarkers that can predict the drug's efficacy in different cancer types. This compound may also be used in combination with other anticancer agents to enhance its therapeutic efficacy. Finally, the drug's potential use in the treatment of other diseases, such as Alzheimer's disease, is an area of ongoing research.
Conclusion:
In conclusion, this compound is a promising small molecule drug that has shown potential in the treatment of various cancers. The drug's mechanism of action involves the inhibition of tubulin polymerization and angiogenesis, which are essential processes for tumor growth and metastasis. This compound has several advantages for lab experiments, including its potent antitumor activity, low toxicity, and good pharmacokinetic properties. However, the drug has some limitations, including its poor solubility in water and short half-life. Further research is needed to optimize the drug's chemical structure and identify biomarkers that can predict its efficacy in different cancer types.

Synthesis Methods

The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide involves the reaction of 2-hydroxy-6-methylquinoline with p-tolylbutyric acid chloride in the presence of triethylamine. The resulting product is then purified using column chromatography. The purity of the final product is confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of various cancers, including breast, lung, and prostate cancer. The drug has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors.

properties

IUPAC Name

N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-4-5-21(25)24(19-9-6-15(2)7-10-19)14-18-13-17-12-16(3)8-11-20(17)23-22(18)26/h6-13H,4-5,14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYYNQRUNLNXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(CC1=CC2=C(C=CC(=C2)C)NC1=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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